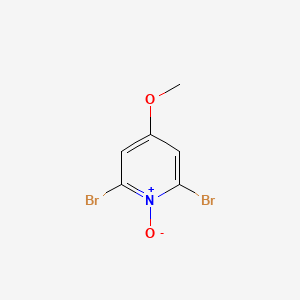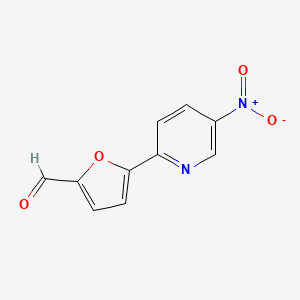
2,6-Dibromo-4-methoxypyridine-1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-methoxypyridine-1-oxide is an organic compound with the molecular formula C6H5Br2NO2 and a molecular weight of 282.92 g/mol . It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 2 and 6 positions, a methoxy group at the 4 position, and an oxide group at the 1 position. This compound is typically a white to pale-yellow crystalline solid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-methoxypyridine-1-oxide generally involves the bromination of 4-methoxypyridine followed by oxidation. One common method includes reacting 2,6-dichloro-4-methoxypyridine with bromine in the presence of a catalyst such as iron(III) bromide to yield 2,6-Dibromo-4-methoxypyridine. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base like potassium carbonate (K2CO3) to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dibromo-4-methoxypyridine-1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the oxide group can be reduced to form the corresponding pyridine derivative.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ether or THF.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.
Major Products:
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-methoxypyridine-1-oxide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-methoxypyridine-1-oxide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methoxy group contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
2,6-Dibromo-4-methoxypyridine: Lacks the oxide group, making it less reactive in certain chemical reactions.
2,6-Dibromo-4-methylpyridine: Contains a methyl group instead of a methoxy group, affecting its solubility and reactivity.
2,6-Dibromo-4-(trifluoromethyl)pyridine: The trifluoromethyl group significantly alters its electronic properties and reactivity compared to the methoxy group.
Uniqueness: 2,6-Dibromo-4-methoxypyridine-1-oxide is unique due to the presence of both bromine atoms and the oxide group, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
Número CAS |
437710-07-1 |
|---|---|
Fórmula molecular |
C6H5Br2NO2 |
Peso molecular |
282.92 g/mol |
Nombre IUPAC |
2,6-dibromo-4-methoxy-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5Br2NO2/c1-11-4-2-5(7)9(10)6(8)3-4/h2-3H,1H3 |
Clave InChI |
LWBAMDVGNSEKCX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=[N+](C(=C1)Br)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid](/img/structure/B13744251.png)

![2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-](/img/structure/B13744259.png)








![4-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13744314.png)

![[2-(4-Methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate](/img/structure/B13744327.png)
